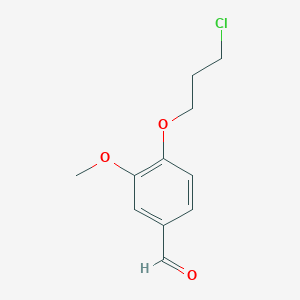
4-(3-Cloropropoxi)-3-metoxibenzaldehído
Descripción general
Descripción
“4-(3-Chloropropoxy)-3-methoxybenzaldehyde” is a chemical compound with the linear formula C10H11ClO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
While specific synthesis methods for “4-(3-Chloropropoxy)-3-methoxybenzaldehyde” were not found, similar compounds have been synthesized and studied. For instance, a diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases .Aplicaciones Científicas De Investigación
a. Propiedades Antimicrobianas: Los estudios han explorado la actividad antimicrobiana del compuesto contra bacterias, hongos y otros patógenos. Los investigadores investigan su eficacia para inhibir el crecimiento microbiano y desarrollar nuevos fármacos .
b. Potencial Antiinflamatorio: La estructura del compuesto sugiere propiedades antiinflamatorias. Puede servir como un compuesto principal para diseñar agentes antiinflamatorios .
c. Estudios de Acoplamiento Molecular: El modelado computacional y los estudios de acoplamiento molecular predicen las interacciones del compuesto con los objetivos biológicos. Estas ideas ayudan al descubrimiento y optimización de fármacos .
Intermediarios Químicos y Síntesis
El 4-(3-Cloropropoxi)-3-metoxibenzaldehído sirve como un valioso intermediario químico en diversas síntesis. Aquí hay una aplicación:
a. Síntesis de Bosutinib: A partir del ácido 3-metoxí-4-hidroxibenzoico, el compuesto juega un papel crucial en la síntesis de bosutinib, un inhibidor de la tirosina quinasa utilizado en el tratamiento del cáncer.
Ciencia de los Materiales y Autoensamblaje
El compuesto interactúa con el grafeno y el fullereno, formando autoensamblajes moleculares. Estos ensamblajes exhiben propiedades fisicoquímicas mejoradas en comparación con los componentes individuales. Las aplicaciones potenciales incluyen:
a. Dispositivos Fotovoltaicos: Estudiar los espectros electrónicos del compuesto proporciona información sobre su eficiencia fotovoltaica. La integración en células solares u otros dispositivos de recolección de energía es un camino emocionante .
b. Espectroscopia Raman Mejorada por Superficie (SERS): La adsorción del compuesto en superficies de grafeno/fullereno conduce a espectros Raman mejorados por superficie. Esta propiedad se puede aprovechar para la detección de fármacos en muestras biológicas .
c. Actividad Biológica Mejorada: El ensamblaje molecular de fármacos de grafeno/fullereno exhibe una actividad biológica mejorada, superando la de las moléculas de fármacos individuales. Este hallazgo abre puertas para un diseño innovador de fármacos .
En resumen, el this compound promete en los dominios farmacéutico, sintético y de la ciencia de los materiales. Sus aplicaciones multifacéticas lo convierten en un compuesto intrigante para una mayor exploración y desarrollo.
Para obtener información más detallada, puede consultar los artículos de investigación originales . Si tiene alguna pregunta específica o necesita una mayor elaboración, no dude en preguntar!
Mecanismo De Acción
Target of Action
The primary targets of 4-(3-Chloropropoxy)-3-methoxybenzaldehyde are currently unknown. This compound is a derivative of benzaldehyde and may interact with proteins or enzymes that have affinity for benzaldehyde derivatives .
Mode of Action
It is known that benzaldehyde derivatives can interact with various biological targets, potentially altering their function .
Propiedades
IUPAC Name |
4-(3-chloropropoxy)-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7-8H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGULLHQDRWGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151719-92-5 | |
| Record name | 4-(3-CHLOROPROPOXY)-M-ANISALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2456330.png)
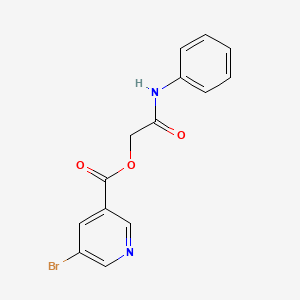
![1-[(furan-2-yl)methyl]-3-(2-methylpropyl)thiourea](/img/structure/B2456333.png)
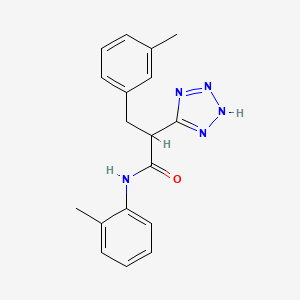
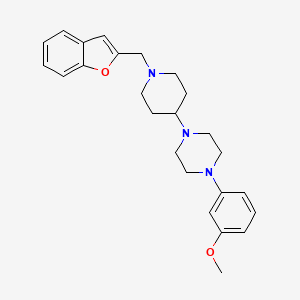
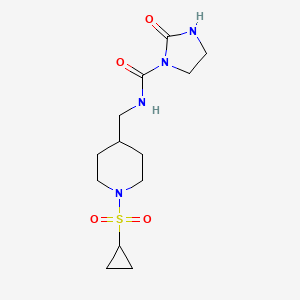
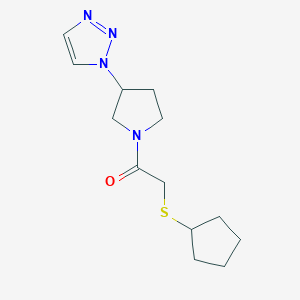
![N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide](/img/structure/B2456341.png)
![2-Chloro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2456342.png)
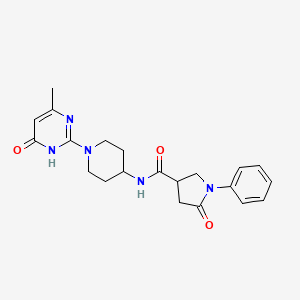
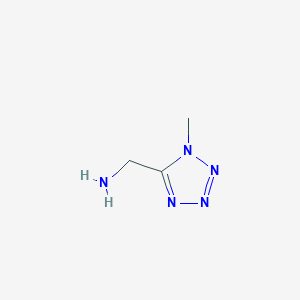
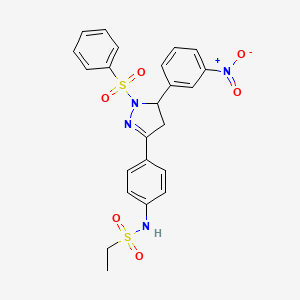
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate](/img/structure/B2456346.png)
![5-[(2-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2456349.png)
